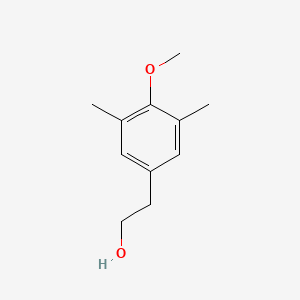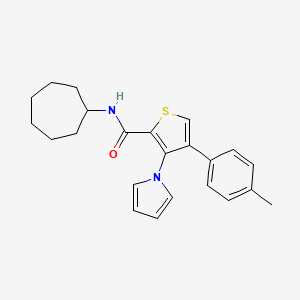
1-丁-2-炔基-4-羟基吡啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-But-2-ynyl-4-hydroxypyridin-2-one” is a derivative of hydroxypyridinone . Hydroxypyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have been extensively studied as candidates for orally active iron chelators .
Synthesis Analysis
In an attempt to identify clinically useful chelators, hexadentate ligands were synthesized by conjugating the corresponding bidentate ligands (3-hydroxypyridin-4-one (3,4-HOPO), 3-hydroxypyridin-2-one (3,2-HOPO), 1-hydroxypyridin-2-one (1,2-HOPO), and 3-hydroxypyran-4-one) each with a free amino group to a tripodal acid .
Chemical Reactions Analysis
Hydroxypyridinones possess a range of physiological effects associated with improved glycemic control including stimulation of glucose-dependent insulin secretion and suppression of glucagon secretion . They lower blood glucose levels through different, but potentially complementary, mechanisms to standard oral therapies .
科学研究应用
羟基吡啶酮配合物和螯合疗法
羟基吡啶酮作为螯合剂: 羟基吡啶酮,包括1-丁-2-炔基-4-羟基吡啶-2-酮,以其高效的螯合性质而闻名,特别是与铝和铁的结合。这些化合物正在研究中用于潜在的医疗应用,特别是作为口服活性铝螯合剂。它们与铝的相互作用、对M3+离子的高亲和力以及平衡的亲脂性特征使它们成为医疗应用的有希望的候选者,包括铝清除至关重要的情况(Santos, 2002)。
环境和职业健康中的生物标志物
城市污染暴露的生物标志物: 研究已经探讨了羟基吡啶衍生物作为城市污染,特别是多环芳烃(PAHs)暴露的生物标志物的作用,尤其是在户外工作者中。尿液中1-羟基吡啶作为这种情况下的生物标志物的有用性和特异性已经得到验证,强调了需要考虑环境和行为因素以进行准确评估(Ciarrocca et al., 2014)。
药理应用和药物发现
药物发现中的羟基吡啶酮: 由于其广泛的药理活性,羟基吡啶酮及其衍生物,包括1-丁-2-炔基-4-羟基吡啶-2-酮,在药物化学和药物发现中引起了关注。这些化合物表现出抗菌、抗真菌、抗病毒、抗癌、抗炎、抗氧化、抗抽搐和抗糖尿病活性。本综述讨论了它们的生物活性、结构活性关系、作用机制以及与靶标的相互作用机制,为开发临床有用的药物提供指导(He et al., 2021)。
生物分析应用
生物分析应用中的寡核苷酸: 寡核苷酸包括单链DNA或RNA序列和肽,展示了对目标物(包括小分子、蛋白质和整个细胞)的高特异性结合。寡核苷酸对其靶标的高亲和性和特异性,加上其稳定性和易于修饰的特点,使其适用于一系列生物分析应用。这些应用包括生物传感、诊断和治疗,其中寡核苷酸可用于靶向分子,如1-丁-2-炔基-4-羟基吡啶-2-酮(Iliuk et al., 2011)。
作用机制
Target of Action
The primary target of 1-But-2-ynyl-4-hydroxypyridin-2-one is iron (Fe) . This compound acts as an iron chelator, binding to iron ions and forming complexes . Iron plays a crucial role in various biological processes, and its dysregulation can lead to pathological conditions such as Parkinson’s disease .
Mode of Action
1-But-2-ynyl-4-hydroxypyridin-2-one interacts with its target by chelating iron ions . This interaction results in the formation of weaker iron complexes compared to closely related compounds . Despite this, the compound has been shown to provide neuroprotection against certain neurotoxins .
Biochemical Pathways
The compound affects the biochemical pathways related to iron homeostasis and oxidative stress . By chelating iron, it prevents the generation of free radicals and reactive oxygen species that can lead to neuronal cell death, a key feature in diseases like Parkinson’s .
Pharmacokinetics
The physicochemical properties of 1-But-2-ynyl-4-hydroxypyridin-2-one, such as log β, log D 7.4, and pL 0.5, suggest that it has a poorer ability to penetrate cell membranes and form iron complexes than closely related compounds . Despite this, it has been shown to restore cell viability to ≥89% compared to controls in in vitro studies .
Result of Action
The action of 1-But-2-ynyl-4-hydroxypyridin-2-one results in neuroprotection . It has been shown to provide protection against the catecholaminergic neurotoxin 6-hydroxydopamine in vitro . This neuroprotection is primarily due to the chelation and passivation of intracellular labile iron, preventing the generation of free radicals and reactive oxygen species that otherwise lead to neuronal cell death .
生化分析
Biochemical Properties
1-But-2-ynyl-4-hydroxypyridin-2-one has been identified as a potential iron chelator . Iron chelation is a critical process in biochemistry, as it can influence the availability of iron for various enzymes and proteins that require this element for their function. The nature of these interactions can vary, but they often involve the formation of complexes between the chelator and iron, which can then influence the activity of iron-dependent biomolecules .
Cellular Effects
The cellular effects of 1-But-2-ynyl-4-hydroxypyridin-2-one are largely tied to its role as an iron chelator. By binding to iron, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it can potentially influence the function of iron-dependent enzymes, which play roles in a wide range of cellular processes.
Molecular Mechanism
At the molecular level, 1-But-2-ynyl-4-hydroxypyridin-2-one exerts its effects primarily through its ability to bind to iron. This binding can inhibit the activity of certain enzymes, alter gene expression, and induce changes in cellular metabolism . The exact nature of these interactions can depend on the specific context and the other biomolecules present.
Temporal Effects in Laboratory Settings
The effects of 1-But-2-ynyl-4-hydroxypyridin-2-one can change over time in laboratory settings. For instance, its ability to chelate iron can lead to changes in the availability of this element over time, which can in turn influence the long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
While specific studies on 1-But-2-ynyl-4-hydroxypyridin-2-one in animal models are not available, it’s known that the effects of iron chelators can vary with dosage. At certain thresholds, these compounds can effectively reduce iron levels without causing adverse effects. At high doses, they may lead to iron deficiency and associated complications .
Metabolic Pathways
1-But-2-ynyl-4-hydroxypyridin-2-one is likely to be involved in metabolic pathways related to iron metabolism. By chelating iron, it can influence the activity of various enzymes and cofactors, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-But-2-ynyl-4-hydroxypyridin-2-one within cells and tissues are likely to be influenced by its chemical properties and its interactions with other biomolecules. For instance, its ability to bind to iron could influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 1-But-2-ynyl-4-hydroxypyridin-2-one is likely to be influenced by its interactions with other molecules and its role in iron chelation. For example, it may be found in areas where iron-dependent processes occur, or where iron is stored within the cell .
属性
IUPAC Name |
1-but-2-ynyl-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFRPURHXBOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CC(=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)
![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)
![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)